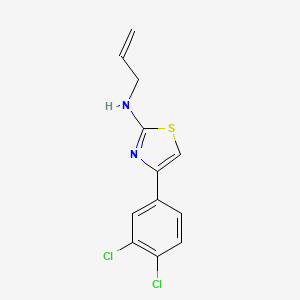

N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

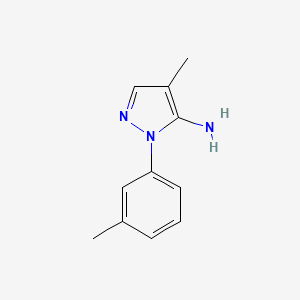

“N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular formula of “N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine” is likely to be C14H17Cl2N3S, with an average mass of 330.276 Da and a monoisotopic mass of 329.052032 Da .Chemical Reactions Analysis

Again, while specific reactions involving “N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine” are not available, similar compounds often undergo reactions such as reductive amination .科学的研究の応用

Structural Analysis and Chemical Properties

Research has focused on understanding the structural characteristics of similar thiazole and thiadiazole derivatives, employing techniques like NMR spectroscopy, X-ray crystallography, and quantum chemical calculations. For instance, Strzemecka and Urbańczyk-Lipkowska (2010) examined N-allyl derivatives through NMR spectroscopy and X-ray diffraction, highlighting the compounds' existence in egzo-amino tautomeric forms and their crystal structure features Strzemecka & Urbańczyk-Lipkowska, 2010.

Corrosion Inhibition

Kaya et al. (2016) conducted a study on thiazole derivatives as corrosion inhibitors for iron, utilizing density functional theory calculations and molecular dynamics simulations. Their findings suggest these compounds show promising corrosion inhibition performances, supported by theoretical data aligning well with experimental results Kaya et al., 2016.

Catalysis and Chemical Synthesis

The role of N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine and related compounds in catalysis and synthesis is significant. Research by Viciu et al. (2003) on N-heterocyclic carbene palladium complexes, including those with allyl groups, demonstrates their efficacy in promoting telomerization of amines, a process important for synthesizing telomers at low catalyst loadings and mild temperatures Viciu et al., 2003.

Antifungal Activity

Compounds structurally related to N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine have been studied for their antifungal properties. Arnoldi et al. (2007) synthesized and tested various N-substituted triazolylpropylamines for fungicidal activity, finding some compounds exhibited good in vitro activity against plant pathogenic fungi Arnoldi et al., 2007.

Biological Evaluations

In addition to antifungal activity, these compounds have been evaluated for their biological activities, including as direct 5-lipoxygenase inhibitors, which play a role in inflammation-related diseases. Suh et al. (2012) explored N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, highlighting their potential anti-inflammatory properties Suh et al., 2012.

特性

IUPAC Name |

4-(3,4-dichlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2S/c1-2-5-15-12-16-11(7-17-12)8-3-4-9(13)10(14)6-8/h2-4,6-7H,1,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPIDJVSTSNSPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne](/img/structure/B2994022.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline](/img/structure/B2994024.png)

![ethyl 5-amino-1-[5-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2994027.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)

![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)

![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2994040.png)